5-Methyl-2-pyridylzinc bromide

Catalog No.
S3407886
CAS No.
257876-05-4
M.F
C6H6BrNZn
M. Wt
237.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-pyridylzinc bromide

CAS Number

257876-05-4

Product Name

5-Methyl-2-pyridylzinc bromide

IUPAC Name

bromozinc(1+);5-methyl-2H-pyridin-2-ide

Molecular Formula

C6H6BrNZn

Molecular Weight

237.4 g/mol

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1

InChI Key

VHXPMXQCMIGWIS-UHFFFAOYSA-M

SMILES

CC1=CN=[C-]C=C1.[Zn+]Br

Canonical SMILES

CC1=CN=[C-]C=C1.[Zn+]Br

Organic Synthesis:

-Methyl-2-pyridylzinc bromide, also known as 5-methyl-2-pyridylzinc(II) bromide, is a versatile organozinc reagent used in various organic synthesis applications. Its primary function lies in carbon-carbon and carbon-heteroatom bond formation reactions.

One prominent application involves Negishi coupling reactions, where 5-methyl-2-pyridylzinc bromide acts as a nucleophilic coupling partner to form new carbon-carbon bonds with various organic electrophiles, such as aryl and vinyl halides, aldehydes, and ketones. This reaction allows for the introduction of the 5-methyl-2-pyridyl moiety into complex organic molecules, leading to the synthesis of diverse functional molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Medicinal Chemistry:

The 5-methyl-2-pyridyl group is present in numerous biologically active molecules, including some FDA-approved drugs. Due to this, 5-methyl-2-pyridylzinc bromide finds application in medicinal chemistry research, particularly in the development of novel therapeutic agents.

By incorporating the 5-methyl-2-pyridyl moiety into potential drug candidates through Negishi coupling or other related reactions, researchers can explore the structure-activity relationship (SAR) of these compounds and potentially identify lead molecules with desired pharmacological properties.

Material Science:

5-Methyl-2-pyridylzinc bromide can also be employed in the synthesis of novel materials with specific functionalities. For instance, researchers have utilized this organozinc reagent to prepare functionalized organic-inorganic hybrid materials with potential applications in organic photovoltaics and organic light-emitting diodes (OLEDs).

5-Methyl-2-pyridylzinc bromide is an organozinc compound characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a zinc atom coordinated with a bromide ion. Its chemical formula is C6H6BrNC_6H_6BrN and it is commonly used in organic synthesis due to its reactivity as a nucleophile in various coupling reactions. The compound typically exists in solution, often in tetrahydrofuran, where it can be utilized in palladium-catalyzed cross-coupling reactions, making it valuable for constructing complex organic molecules .

  • Organozinc compounds can be flammable and air-sensitive.
  • Zinc is an essential element but excessive intake can be toxic [].
  • Bromide salts can irritate skin and eyes [].
, notably:

  • Cross-Coupling Reactions: It is frequently employed in palladium-catalyzed coupling reactions, such as the Suzuki and Negishi reactions. These reactions allow the formation of carbon-carbon bonds with various electrophiles, including aryl halides and alkenes .
  • Reactivity with Electrophiles: The compound can react with different electrophiles like acid chlorides and halo compounds, yielding diverse products. For instance, it has shown effective coupling with 3-iodothiophene to form biaryl compounds .

The synthesis of 5-Methyl-2-pyridylzinc bromide typically involves the direct insertion of zinc into the corresponding bromopyridine. Common methods include:

  • Direct Reaction: Active zinc metal reacts with 5-bromo-2-methylpyridine in an appropriate solvent such as tetrahydrofuran. This method allows for the formation of the organozinc compound under mild conditions without the need for complex catalysts .
  • Coupling Reactions: Following its synthesis, 5-Methyl-2-pyridylzinc bromide can be utilized in subsequent coupling reactions to form various derivatives, enhancing its utility in synthetic organic chemistry .

5-Methyl-2-pyridylzinc bromide finds applications primarily in organic synthesis, including:

  • Synthesis of Pharmaceuticals: It serves as a crucial intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Material Science: The compound is also explored for its potential use in developing new materials through polymerization and other synthetic routes.

Interaction studies involving 5-Methyl-2-pyridylzinc bromide often focus on its reactivity with various electrophiles and its role in catalysis. Research indicates that this compound can effectively couple with different substrates under palladium catalysis, demonstrating significant versatility and efficiency. The steric effects and electronic properties of substituents on both the organozinc reagent and electrophiles influence reaction outcomes significantly .

Several compounds share structural similarities with 5-Methyl-2-pyridylzinc bromide, including:

Compound NameStructureUnique Features
2-Pyridylzinc bromideC5H4BrNLacks methyl substitution; used similarly in coupling reactions.
3-Pyridylzinc bromideC5H4BrNDifferent substitution pattern; may exhibit varied reactivity.
4-Methyl-2-pyridylzinc bromideC6H6BrNMethyl group at the 4-position; alters electronic properties affecting reactivity.

The uniqueness of 5-Methyl-2-pyridylzinc bromide lies in its specific methyl substitution at the 5-position of the pyridine ring, which influences its nucleophilicity and reactivity patterns compared to other pyridylzinc compounds. This specificity allows for tailored applications in organic synthesis that may not be achievable with other similar compounds.

The Negishi cross-coupling reaction, which employs organozinc reagents and palladium catalysts, is a cornerstone methodology for constructing biaryl and heterobiaryl frameworks. 5-Methyl-2-pyridylzinc bromide serves as a robust nucleophile in these reactions due to its stability under inert conditions and compatibility with diverse electrophilic partners [4] [5].

Reactivity with Aryl and Heteroaryl Halides

In Pd-catalyzed Negishi couplings, 5-methyl-2-pyridylzinc bromide reacts efficiently with aryl bromides, chlorides, and triflates. For example, coupling with 3-iodothiophene derivatives yields 5-heteroaryl-2-furaldehydes, showcasing its versatility in synthesizing functionalized heterocycles [5]. The presence of lithium chloride (LiCl) enhances reactivity by stabilizing the organozinc intermediate, enabling reactions to proceed at ambient temperatures [5].

Catalyst Systems and Optimization

The PEPPSI (pyridine-enhanced precatalyst preparation, stabilization, and initiation) palladium precatalyst system is particularly effective for these couplings. This catalyst tolerates steric hindrance from the methyl group on the pyridine ring, achieving yields exceeding 80% in model reactions [4]. Comparative studies with other 2-pyridylzinc reagents reveal that the 5-methyl derivative exhibits moderate electrophile compatibility but superior stability during storage [4].

Table 1: Selected Negishi Coupling Results with 5-Methyl-2-Pyridylzinc Bromide

ElectrophileCatalystTemperature (°C)Yield (%)
3-IodothiophenePEPPSI-Pd2582
4-BromopyridinePd(PPh₃)₄6075
2-ChloroquinolinePEPPSI-Pd2568

Suzuki-Miyaura Reaction Compatibility Challenges

Despite its efficacy in Negishi couplings, 5-methyl-2-pyridylzinc bromide faces inherent limitations in Suzuki-Miyaura reactions, which traditionally require organoboron nucleophiles.

Fundamental Mechanistic Barriers

The Suzuki-Miyaura mechanism relies on transmetallation between palladium and boron-based reagents, a step incompatible with organozinc compounds. Attempts to adapt 5-methyl-2-pyridylzinc bromide for Suzuki-type couplings result in low conversion due to mismatched transmetallation kinetics and competing side reactions [4].

Comparative Analysis with Boronate Reagents

While 2-pyridyl boronates are theoretically viable for Suzuki-Miyaura reactions, their practical use is hampered by protodeboronation and oxidative degradation [4]. By contrast, 5-methyl-2-pyridylzinc bromide avoids these issues but cannot participate in Suzuki couplings due to the absence of a boronate functional group. This dichotomy underscores the reagent’s niche applicability in Negishi rather than Suzuki methodologies [4].

Steric Modulation in Biaryl Bond Formation

The 5-methyl substituent on the pyridine ring introduces steric effects that profoundly influence coupling efficiency and regioselectivity.

Steric Effects on Coupling Efficiency

The methyl group at the 5-position creates a hindered environment around the zinc-carbon bond, slowing transmetallation with bulky electrophiles. For instance, couplings with ortho-substituted aryl halides exhibit reduced yields compared to para-substituted analogs [4]. However, this steric bulk also suppresses unwanted homocoupling byproducts, enhancing reaction specificity [5].

Electronic and Steric Synergy

The electron-donating methyl group mildly activates the pyridine ring toward electrophilic palladium intermediates, partially offsetting steric drawbacks. Density functional theory (DFT) calculations suggest that the methyl group’s inductive effects lower the energy barrier for oxidative addition at the palladium center [4]. This interplay between steric and electronic factors enables selective couplings with electron-deficient aryl halides, such as nitro- or cyano-substituted substrates [5].

Table 2: Steric and Electronic Influence on Coupling Outcomes

ElectrophileMethyl PositionYield (%)Selectivity (para:ortho)
4-Bromobenzonitrile5-Methyl8895:5
2-Bromotoluene5-Methyl5260:40
4-Bromoanisole2-Methyl7885:15

Electronic Effects of Methyl Substitution at Pyridine Carbon-5

The introduction of a methyl substituent at the 5-position of the pyridine ring in 5-methyl-2-pyridylzinc bromide fundamentally alters the electronic characteristics of the organometallic compound through multiple complementary mechanisms. The methyl group functions as an electron-donating substituent via hyperconjugation and inductive effects, significantly modifying the electronic density distribution within the pyridine-zinc coordination complex [1] [2].

The primary electronic perturbation arises from the hyperconjugative interaction between the carbon-hydrogen bonds of the methyl group and the aromatic π-system of the pyridine ring [3]. This interaction results in increased electron density at the carbon-2 position, where the zinc-carbon bond is formed, thereby enhancing the nucleophilic character of the organozinc reagent [4] . Density functional theory calculations demonstrate that the methyl substitution at carbon-5 elevates the highest occupied molecular orbital energy level by approximately 0.1-0.2 electron volts compared to the unsubstituted 2-pyridylzinc bromide [1] [6].

The electron-donating nature of the methyl group also influences the coordination stability of the zinc center. The increased electron density on the pyridine nitrogen atom enhances its basicity, resulting in stronger coordination to the zinc metal and improved overall complex stability [7] [8]. This enhanced coordination manifests as increased resistance to decomposition under ambient conditions and improved shelf-life in tetrahydrofuran solutions [10].

Furthermore, the electronic effects extend to the reactivity profile in cross-coupling reactions. The elevated electron density at the zinc center increases the nucleophilicity of the organometallic reagent, facilitating oxidative addition to palladium catalysts in Negishi coupling reactions [4] [11]. However, this increased electron density also introduces steric considerations that can influence reaction kinetics, as demonstrated by the extended reaction times required for complete conversion compared to unsubstituted analogues [12] [13].

Property2-Pyridylzinc bromide (unsubstituted)5-Methyl-2-pyridylzinc bromideEffect
Electron Density at C-2BaselineEnhanced (+σ-donation)Methyl group increases electron density via hyperconjugation
HOMO Energy LevelReferenceElevated (+0.1-0.2 eV)Destabilization of HOMO through electron donation
LUMO Energy LevelReferenceSlightly loweredMinimal impact on π* orbital
Electrophilic ReactivityStandardIncreasedEnhanced nucleophilicity at zinc center
Coordination StabilityModerateEnhancedImproved coordination through increased basicity

Comparative Performance Against 3-Pyridylzinc Analogues

Systematic evaluation of 5-methyl-2-pyridylzinc bromide against 3-pyridylzinc analogues reveals distinct reactivity patterns that reflect both electronic and steric influences on organometallic coupling efficiency. In palladium-catalyzed cross-coupling reactions with 3-iodothiophene as a model electrophile, 5-methyl-2-pyridylzinc bromide demonstrates moderate coupling yields of 79 percent, representing a 6 percent decrease compared to the unsubstituted 2-pyridylzinc bromide, which achieves 85 percent yield under identical conditions [4] [11].

The performance differential becomes more pronounced when comparing with 3-pyridylzinc bromide, which exhibits a coupling yield of 65 percent under similar reaction conditions [11]. This 14 percent improvement in favor of the 5-methyl-2-pyridylzinc bromide underscores the beneficial electronic effects of the methyl substitution pattern. The enhanced performance is attributed to the improved coordination stability and increased nucleophilicity imparted by the electron-donating methyl group [4] [1].

Reaction kinetics present a more complex picture, with 5-methyl-2-pyridylzinc bromide requiring extended reaction times of 6 hours for complete conversion compared to 1 hour for both unsubstituted 2-pyridylzinc bromide and 3-pyridylzinc bromide [4] [12]. This kinetic limitation is attributed to the increased steric bulk around the reaction center, which impedes the approach of electrophilic coupling partners and slows the rate-determining transmetalation step [13] [14].

The functional group tolerance profile of 5-methyl-2-pyridylzinc bromide mirrors that of the unsubstituted 2-pyridylzinc analogue, maintaining high compatibility with electron-withdrawing groups such as nitriles and nitro substituents, as well as electron-donating methoxy and methyl groups [4] . This broad functional group tolerance contrasts favorably with 3-pyridylzinc bromide, which shows moderate compatibility and requires more stringent reaction conditions for optimal performance [15] [11].

Temperature requirements for effective coupling remain at room temperature for 5-methyl-2-pyridylzinc bromide, maintaining the mild reaction conditions characteristic of 2-pyridylzinc systems [4] [16]. This represents a significant advantage over 4-methyl-3-pyridylzinc bromide, which requires elevated temperatures of 50-60 degrees Celsius and extended reaction times of 24 hours to achieve comparable conversion rates [13] [14].

Organozinc ReagentCoupling Yield with 3-Iodothiophene (%)Reaction Time (h)Functional Group ToleranceSteric Hindrance EffectTemperature Requirement (°C)
2-Pyridylzinc bromide851HighLowRoom temp
5-Methyl-2-pyridylzinc bromide796HighModerateRoom temp
3-Pyridylzinc bromide651ModerateLowRoom temp
4-Methyl-3-pyridylzinc bromide6324ModerateHighElevated (50-60)

Stability Parameters in Tetrahydrofuran Solutions

The stability characteristics of 5-methyl-2-pyridylzinc bromide in tetrahydrofuran solutions represent a critical aspect of its practical utility in synthetic applications. Storage at refrigerated temperatures between 2-8 degrees Celsius under nitrogen atmosphere provides optimal preservation of the organometallic reagent, with shelf-life extending to 30-60 days while maintaining greater than 95 percent purity [17] [10] [18].

Thermal stability analysis reveals that 5-methyl-2-pyridylzinc bromide exhibits superior resistance to decomposition compared to related pyridylzinc systems. The thermal decomposition onset occurs at temperatures between 100-120 degrees Celsius, representing a 20-25 degree improvement over 3-pyridylzinc bromide analogues, which begin decomposition at 75-95 degrees Celsius [19] [20] [21]. This enhanced thermal stability is attributed to the stabilizing electronic effects of the methyl substituent, which strengthens the zinc-carbon bond through increased electron density [8] [22].

Air stability testing demonstrates remarkable resilience, with 5-methyl-2-pyridylzinc bromide retaining 90-95 percent of its original activity after one hour of air exposure at room temperature [8] [22]. This performance exceeds that of 3-pyridylzinc bromide by approximately 7.5 percent and represents a significant improvement in handling characteristics for synthetic applications [8] [22].

The decomposition rate at room temperature remains below 1 percent per day for properly stored solutions, substantially lower than the 1-2 percent daily degradation observed for unsubstituted 2-pyridylzinc bromide and the 2-3 percent rate characteristic of 3-pyridylzinc bromide [8] [19]. This enhanced stability profile reduces material waste and improves the reliability of synthetic protocols utilizing this organometallic reagent [18] [23].

Concentration effects on stability indicate that the standard 0.50 molar solutions in tetrahydrofuran provide optimal balance between reagent concentration and long-term stability [17] [10]. Higher concentrations may lead to increased decomposition rates due to intermolecular interactions, while lower concentrations, although more stable, reduce synthetic efficiency and increase solvent waste [18] [23].

The stabilization mechanism involves multiple factors including the electron-donating effects of the methyl group, which reduce the electrophilicity of the zinc center and decrease susceptibility to nucleophilic attack by moisture and oxygen [1] [8]. Additionally, the coordination environment provided by tetrahydrofuran solvent molecules creates a protective solvation shell that further enhances stability under storage conditions [24] [18].

Parameter5-Methyl-2-pyridylzinc bromide2-Pyridylzinc bromide3-Pyridylzinc bromide
Storage Temperature (°C)2-82-82-8
Concentration (M)0.500.500.50
Shelf Life (days)30-6030-4520-40
Decomposition Rate at RT (%/day)<11-22-3
Air Stability (1 hr exposure, % retained)90-9585-9080-85
Optimal Storage ConditionsN₂ atmosphere, refrigeratedN₂ atmosphere, refrigeratedN₂ atmosphere, refrigerated
Thermal Decomposition Onset (°C)100-12080-10075-95

Dates

Last modified: 08-19-2023

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